Recent studies have focused on the therapeutic potential of various lactones, particularly in the context of kinase inhibition and neuroprotection. Lactones, a class of organic cyclic esters, have been identified as having significant biological activities. Among these, pyranonaphthoquinone (PNQ) lactones and sesquiterpene lactones like parthenolide (PN) have shown promising results in the inhibition of key cellular pathways and the protection against cellular damage due to ischemia/reperfusion (I/R) injury1 2.
The AKT kinase is a critical regulator of cell survival and proliferation, and its dysregulation is often associated with cancer. PNQ lactones, including the naturally occurring antibiotic lactoquinomycin and its related aglycones, have been identified as selective inhibitors of AKT. Synthetic analogs of PNQs have been prepared to establish a minimum active feature set and structure-activity relationship (SAR). These compounds inhibit the proliferation of tumor cell lines with constitutively activated AKT and affect cellular biomarkers in a manner consistent with AKT pathway inhibition. The proposed mechanism involves bioreductive alkylation, where the PNQ lactones alkylate a regulatory loop cysteine in AKT, thereby inhibiting its activity1.
Parthenolide, a sesquiterpene lactone derived from feverfew, has been reported to have neuroprotective effects. The study on PN's neuroprotective action against cerebral I/R injury revealed that PN ameliorates neuronal injury and oxidative stress in PC12 cells subjected to oxygen-glucose deprivation (OGD). PN's mechanism of action includes the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) expression and apoptosis. Notably, PN enhances the phosphorylation of Akt and glycogen synthase kinase-3 beta (GSK-3β), which are part of the neuroprotective Akt/GSK-3β signaling pathway. This suggests that PN's neuroprotective effects are mediated through the modulation of this pathway2.
PNQ lactones' ability to selectively inhibit AKT kinase makes them a potential candidate for cancer therapy. By targeting the AKT pathway, these compounds could be used to suppress tumor growth and proliferation in cancers where AKT is constitutively active. The biochemical data supporting the bioreductive alkylation mechanism opens up avenues for the development of novel anticancer drugs that exploit this unique mode of action1.
The neuroprotective properties of PN suggest its potential as a therapeutic agent for cerebral I/R injury. By activating the Akt/GSK-3β pathway, PN could be used to mitigate the effects of stroke and other conditions that involve neuronal damage due to ischemia. The ability of PN to decrease oxidative stress and apoptosis in neuronal cells further underscores its therapeutic value in neurology2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: